molecular formula C22H31N7O2 B390757 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B390757
M. Wt: 425.5g/mol
InChI Key: WSDZQBKQAQAITJ-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 2,4-dimethoxybenzaldehyde moiety linked to a 1,3,5-triazine ring substituted with two piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4,6-dipiperidin-1-yl-1,3,5-triazine-2-hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the triazine ring and piperidinyl groups play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: A simpler compound without the triazine and piperidinyl groups.

    1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.

    Hydrazones: A broad class of compounds with similar hydrazone linkages but varying aromatic groups.

Uniqueness

2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a dimethoxybenzaldehyde moiety with a triazine ring substituted with piperidinyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H31N7O2

Molecular Weight

425.5g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H31N7O2/c1-30-18-10-9-17(19(15-18)31-2)16-23-27-20-24-21(28-11-5-3-6-12-28)26-22(25-20)29-13-7-4-8-14-29/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,24,25,26,27)/b23-16+

InChI Key

WSDZQBKQAQAITJ-XQNSMLJCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC

SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC

Origin of Product

United States

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